molecular formula C7H7F2NO B2491512 (1S)-1-(3,5-Difluoropyridin-4-yl)ethanol CAS No. 2165996-89-2

(1S)-1-(3,5-Difluoropyridin-4-yl)ethanol

Cat. No.: B2491512
CAS No.: 2165996-89-2
M. Wt: 159.136
InChI Key: ULPJPAKKTBZGSF-BYPYZUCNSA-N
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Description

(1S)-1-(3,5-Difluoropyridin-4-yl)ethanol is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with two fluorine atoms and an ethanol group. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,5-Difluoropyridin-4-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-difluoropyridine.

    Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with 3,5-difluoropyridine to form the corresponding alcohol.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,5-Difluoropyridin-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3,5-difluoropyridine-4-carboxylic acid.

    Reduction: Formation of 3,5-difluoropyridine-4-ethane.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Can be used as a ligand in catalytic reactions.

Biology

    Biological Studies: Used in studies to understand the biological activity of pyridine derivatives.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.

Industry

    Agrochemicals: Used in the synthesis of pesticides and herbicides.

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(3,5-Difluoropyridin-4-yl)ethanol would depend on its specific application. In pharmaceuticals, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3,5-Dichloropyridin-4-yl)ethanol: Similar structure but with chlorine atoms instead of fluorine.

    (1S)-1-(3,5-Dibromopyridin-4-yl)ethanol: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of fluorine atoms can significantly alter the compound’s chemical and biological properties, such as increasing lipophilicity and metabolic stability.

    Stereochemistry: The (1S) configuration can influence the compound’s interaction with biological targets, potentially leading to different pharmacological effects compared to its (1R) counterpart.

Properties

IUPAC Name

(1S)-1-(3,5-difluoropyridin-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPJPAKKTBZGSF-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=NC=C1F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2165996-89-2
Record name (1S)-1-(3,5-difluoropyridin-4-yl)ethan-1-ol
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